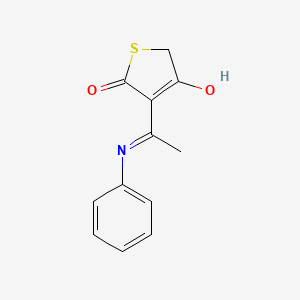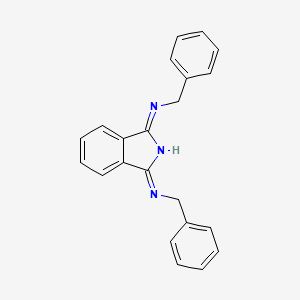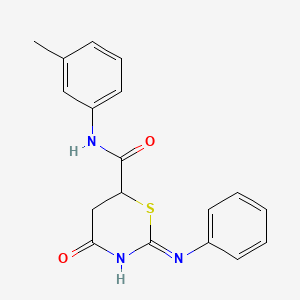![molecular formula C14H9N3O4 B3717471 5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 380473-46-1](/img/structure/B3717471.png)
5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety linked to a diazinane trione framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 2-hydroxy-3-formylquinoline with a suitable diazinane trione precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process. Industrial production methods also involve stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. It can also intercalate into DNA, disrupting the replication and transcription processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5-[(6-substituted-2-hydroxyquinolin-3-yl)methylidene]-2-[(4-substitutedphenyl)amino]-1,3-thiazol-4(5H)-one
Uniqueness
5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and diazinane trione moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
6-hydroxy-5-[(E)-(2-oxoquinolin-3-ylidene)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-11-8(5-7-3-1-2-4-10(7)15-11)6-9-12(19)16-14(21)17-13(9)20/h1-6H,(H3,16,17,19,20,21)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKPGXNEQJLIPT-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C(NC(=O)NC3=O)O)C(=O)N=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C/C(=C\C3=C(NC(=O)NC3=O)O)/C(=O)N=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE](/img/structure/B3717405.png)

![2-[4-(trifluoromethyl)phenyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3717434.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3717440.png)
methylene]urea](/img/structure/B3717448.png)

![N-[(E)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3717456.png)
![(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B3717464.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B3717472.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-[4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B3717480.png)
![2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B3717481.png)
![2,6-dimethyl-3-nitro-N-(4-sulfamoylphenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B3717495.png)
![4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide](/img/structure/B3717502.png)
